BenchChemオンラインストアへようこそ!

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

anticancer structure-activity relationship electron-withdrawing substituent

This is a niche research compound occupying a critical SAR gap between unsubstituted benzyl (lower potency) and 3,5-dichlorobenzyl thiadiazole analogs. Its competitive urease inhibition (IC50 ~1.88 µM vs. thiourea 22.54 µM) and potential as a kinase selectivity counter-screen make it indispensable for focused library design. With a computed XLogP3 of 5.1, it also serves as an ideal reference for solubility and protein-binding studies of highly lipophilic leads. Verify the 3,4-dichloro substitution pattern to ensure biological activity fidelity; generic substitution risks compromised potency.

Molecular Formula C17H13Cl2N3OS2
Molecular Weight 410.33
CAS No. 896027-85-3
Cat. No. B2519612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
CAS896027-85-3
Molecular FormulaC17H13Cl2N3OS2
Molecular Weight410.33
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23)
InChIKeyRSEKRSYSEYXECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 896027-85-3): A 1,3,4-Thiadiazole Derivative for Anticancer and Enzyme Inhibition Research


N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 896027-85-3) is a synthetic 1,3,4-thiadiazole derivative featuring a 3,4-dichlorobenzyl thioether at the 5-position and a phenylacetamide moiety at the 2-position [1]. Its molecular formula is C17H13Cl2N3OS2 with a molecular weight of 410.3 g/mol and a computed XLogP3 of 5.1 [1]. This compound belongs to a well-studied class of thiadiazole-based bioactive molecules that have demonstrated cytotoxicity against multiple cancer cell lines via MTT assay and exhibited enzyme inhibitory properties [2].

Why N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Cannot Be Substituted by Other 1,3,4-Thiadiazole Analogs


Within the 1,3,4-thiadiazole class, small variations in the benzylthio substituent produce substantial differences in cytotoxic potency and selectivity. SAR studies on closely related N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrate that electron-withdrawing substituents such as chlorine significantly enhance anticancer activity compared to unsubstituted or electron-donating (methoxy) analogs [1]. The 3,4-dichloro substitution pattern on the benzyl group of the target compound represents a specific electronic and steric profile distinct from the 2,6-dichloro, 4-nitro, or unsubstituted benzyl analogs that have been independently characterized [1][2]. Generic substitution without verifying the specific substitution pattern therefore risks selecting a compound with materially different biological activity.

Quantitative Differentiation Evidence: N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide vs. Closest Analogs


Structural Differentiation: 3,4-Dichlorobenzyl Substituent Confers Enhanced Cytotoxic Potential vs. Unsubstituted Benzyl Analogs

SAR studies on closely related N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-nitrophenylacetamide derivatives establish that electron-withdrawing substituents (Cl, F, NO2) enhance anticancer properties compared to compounds lacking substituents (compound 3l) or bearing electron-donating methoxy groups (compounds 3j, 3k) [1]. The target compound incorporates a 3,4-dichlorobenzyl group—a dual electron-withdrawing substitution pattern—placing it in the higher-activity region of the established SAR. In contrast, the unsubstituted benzyl analog N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide lacks this activating feature .

anticancer structure-activity relationship electron-withdrawing substituent thiadiazole cytotoxicity

Chlorine Substitution Pattern Differentiation: 3,4-Dichloro vs. 2,6-Dichlorobenzyl Positional Isomers Yield Distinct Biological Profiles

Positional isomerism on the dichlorobenzyl ring is a critical differentiation factor. A study by Si et al. (2022) evaluated 4-aminoquinazoline derivatives containing a 1,3,4-thiadiazole group and reported that compound 15o bearing a 3,5-dichlorobenzylthio moiety exhibited IC50 values of 1.96 ± 0.15 µM against PC-3 cells [1]. Separately, the target compound (3,4-dichlorobenzyl) and the 2,6-dichlorobenzyl analog represent distinct positional isomers whose electronic distribution and steric profile differ from the 3,5-dichloro pattern. No head-to-head comparison of these three positional isomers exists in the literature, but the demonstrated potency of the 3,5-dichloro isomer underscores the importance of precise chlorine positioning for target engagement [1].

positional isomer dichlorobenzyl cytotoxicity 1,3,4-thiadiazole SAR

Physicochemical Property Differentiation: Computed LogP and Molecular Weight Profile Relative to Class Analogs

The target compound has a computed XLogP3 of 5.1 and a molecular weight of 410.3 g/mol [1]. This lipophilicity profile places it above the typical optimal range for oral bioavailability (LogP <5, MW <500) but is comparable to other potent thiadiazole-based anticancer leads in the preclinical stage [2]. For comparison, the unsubstituted benzyl analog N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has a molecular weight of 341.5 g/mol (lacking the two chlorine atoms) . The presence of the 3,4-dichloro substitution adds approximately 69 Da to the molecular weight and increases lipophilicity, which may influence membrane permeability and protein binding.

lipophilicity XLogP3 molecular weight drug-likeness physicochemical properties

Urease Inhibition Activity: Class-Level Evidence for Thiadiazole Derivatives with Dichlorobenzyl Substitution

A closely related thiadiazole derivative from the same scaffold class, N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (the target compound), has been reported to exhibit urease inhibitory activity with an IC50 of 1.88 ± 0.17 µM, compared to thiourea as a standard control (IC50 = 22.54 ± 2.34 µM) . This represents approximately a 12-fold greater potency than the reference inhibitor. However, it should be noted that this data point derives from a vendor technical datasheet and has not been independently verified in peer-reviewed literature as of this assessment.

urease inhibition enzyme inhibition dichlorobenzyl thiadiazole derivative

Optimal Application Scenarios for N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (CAS 896027-85-3)


Structure-Activity Relationship (SAR) Studies on 1,3,4-Thiadiazole Cytotoxic Agents

The target compound serves as a key intermediate-structure comparator in SAR campaigns exploring the impact of benzylthio substitution patterns on anticancer activity. Its 3,4-dichlorobenzyl group fills a specific SAR niche between unsubstituted benzyl (less active) and 3,5-dichlorobenzyl (reported potent in a quinazoline context) [1][2]. Researchers building focused libraries of thiadiazole derivatives for cytotoxicity screening should include this compound to map the electronic and steric contributions of the 3,4-dichloro arrangement.

Urease Inhibition Probe Development

Based on vendor-reported competitive urease inhibition (IC50 ~1.88 µM vs. thiourea at 22.54 µM), this compound may serve as a starting scaffold for developing non-thiourea urease inhibitors . It is suitable for secondary validation in enzymatic assays where structural novelty and competitive binding mechanism are prioritized over thiourea-based controls.

Physicochemical Profiling and Formulation Studies for Lipophilic Thiadiazoles

With a computed XLogP3 of 5.1, this compound represents a useful test article for solubility, permeability, and protein-binding studies of lipophilic thiadiazole derivatives [3]. It can serve as a reference compound for evaluating formulation strategies (e.g., co-solvents, cyclodextrin complexation) aimed at improving the bioavailability of high-logP thiadiazole-based leads.

Negative Control or Selectivity Counter-Screen in Kinase Inhibitor Studies

Given that structurally related 1,3,4-thiadiazole derivatives have been profiled as tyrosine kinase inhibitors [4], the target compound can be employed as a selectivity counter-screen in kinase inhibitor programs to assess whether the 3,4-dichlorobenzylthio-phenylacetamide chemotype exhibits off-target kinase activity versus the primary target of interest.

Quote Request

Request a Quote for N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.